N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a chromene core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable leaving group on the precursor molecule is replaced by a chlorophenyl group.
Construction of the Chromene Core: The chromene core is often synthesized through a cyclization reaction involving phenolic compounds and carbonyl-containing reagents.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions.
Binding Mode: The binding mode of the compound is influenced by its structural features, such as the pyrrolidine ring and the chlorophenyl group.
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds:
Properties
Molecular Formula |
C24H25ClN2O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O3/c1-15-11-16(2)23-18(12-15)21(28)13-22(30-23)24(29)26-14-20(27-9-5-6-10-27)17-7-3-4-8-19(17)25/h3-4,7-8,11-13,20H,5-6,9-10,14H2,1-2H3,(H,26,29) |
InChI Key |
JKQUCPHEGWVBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4)C |
Origin of Product |
United States |
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